5-Hydroxyflavone 5-Hydroxyflavone 5-Hydroxyflavone is a member of flavones.
5-Hydroxyflavone is a natural product found in Lophomyrtus bullata, Conchocarpus heterophyllus, and Primula denticulata with data available.
Brand Name: Vulcanchem
CAS No.: 491-78-1
VCID: VC21337776
InChI: InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
SMILES:
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

5-Hydroxyflavone

CAS No.: 491-78-1

VCID: VC21337776

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxyflavone - 491-78-1

Description

5-Hydroxyflavone, also known as primuletin, is a naturally occurring flavone identified in plants such as Primula . It belongs to the flavonoid family, which is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is structurally characterized by its hydroxyl group at the 5-position of the flavone backbone.

Cytotoxicity

Studies indicate that 5-hydroxyflavone does not exhibit significant cytotoxic activity against various cell lines, including MCF-7, FaDU, MDA-MB-435S, U87, RPE-1, and HEK293 cells .

Binding Assays

CompoundDirect Binding Assay Kd (µM)ITC Assay Kd (mmol/L)ΔG (kJ/mol)
Flavone3.40.075-40.7
5-Hydroxyflavone1.418-27

The data from the direct binding assay and isothermal titration calorimetry (ITC) assay highlight the differences in binding affinity and thermodynamic properties of 5-hydroxyflavone compared to other flavones .

Transactivation Effects

In Panc1 pancreatic cancer cells, 5-hydroxyflavone significantly induced luciferase activity when cells were transfected with GAL4-NR4A1/UAS-luc constructs. This suggests that it can modulate NR4A1-dependent transcriptional activity .

CAS No. 491-78-1
Product Name 5-Hydroxyflavone
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 5-hydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Standard InChIKey IYBLVRRCNVHZQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O
Synonyms 5-Hydroxy-2-phenyl chromen-4-one
PubChem Compound 68112
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator